Lauryl isoquinolinium saccharinate
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Overview
Description
Lauryl isoquinolinium saccharinate is a compound that combines the properties of lauryl alcohol (1-dodecanol) and isoquinoline. It is primarily used in cosmetic formulations due to its antimicrobial, antistatic, and surfactant properties . This compound helps control the growth of microorganisms and reduces static charges, making it a valuable ingredient in haircare and skincare products .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lauryl isoquinolinium saccharinate involves the reaction of lauryl alcohol with isoquinoline derivatives. One common method includes the use of metal catalysts or catalyst-free processes in water . The reaction typically proceeds under mild conditions, ensuring high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using efficient catalytic systems. These methods are designed to minimize environmental impact and maximize product quality. The use of advanced techniques such as continuous flow reactors and green chemistry principles is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Lauryl isoquinolinium saccharinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into different isoquinoline-based compounds.
Substitution: Substitution reactions involving nucleophiles can lead to the formation of various functionalized derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include various isoquinoline derivatives, which have applications in pharmaceuticals, agrochemicals, and materials science .
Scientific Research Applications
Lauryl isoquinolinium saccharinate has a wide range of scientific research applications:
Chemistry: Used as a surfactant and antimicrobial agent in various chemical formulations.
Biology: Studied for its interactions with biological membranes and its potential as a drug delivery agent.
Medicine: Investigated for its antimicrobial properties and potential use in treating infections.
Industry: Employed in cosmetics, paints, detergents, and coatings due to its surface-active properties.
Mechanism of Action
The mechanism of action of lauryl isoquinolinium saccharinate involves its interaction with microbial cell membranes. The compound disrupts the membrane integrity, leading to cell lysis and death. This antimicrobial effect is primarily due to the presence of the isoquinoline moiety, which targets specific pathways in microorganisms .
Comparison with Similar Compounds
Similar Compounds
Lauryl isoquinolinium bromide: Similar in structure and used for its antimicrobial and surfactant properties.
Isoquinoline derivatives: Various isoquinoline-based compounds with similar biological activities.
Uniqueness
Lauryl isoquinolinium saccharinate is unique due to its combination of lauryl alcohol and isoquinoline, providing both antimicrobial and antistatic properties. This dual functionality makes it particularly valuable in cosmetic and industrial applications .
Properties
CAS No. |
7444-81-7 |
---|---|
Molecular Formula |
C28H36N2O3S |
Molecular Weight |
480.7 g/mol |
IUPAC Name |
1,1-dioxo-1,2-benzothiazol-3-olate;2-dodecylisoquinolin-2-ium |
InChI |
InChI=1S/C21H32N.C7H5NO3S/c1-2-3-4-5-6-7-8-9-10-13-17-22-18-16-20-14-11-12-15-21(20)19-22;9-7-5-3-1-2-4-6(5)12(10,11)8-7/h11-12,14-16,18-19H,2-10,13,17H2,1H3;1-4H,(H,8,9)/q+1;/p-1 |
InChI Key |
AVZICXRYXLCFCK-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCC[N+]1=CC2=CC=CC=C2C=C1.C1=CC=C2C(=C1)C(=NS2(=O)=O)[O-] |
Origin of Product |
United States |
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